molecular formula C18H12N2OS B2372390 N-(1,3-Benzothiazol-2-YL)-1-naphthamide CAS No. 361183-58-6

N-(1,3-Benzothiazol-2-YL)-1-naphthamide

Cat. No. B2372390
CAS RN: 361183-58-6
M. Wt: 304.37
InChI Key: BYQDINPOEPAMNO-UHFFFAOYSA-N
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Description

“N-(1,3-Benzothiazol-2-YL)-1-naphthamide” is a chemical compound that belongs to the class of benzamide derivatives . It’s a part of the benzothiazole family, which is a privileged bicyclic ring system with multiple applications . Benzothiazoles are known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .


Synthesis Analysis

The synthesis of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” can be carried out by both conventional heating and by microwave irradiation . The synthesis involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of “N-(1,3-Benzothiazol-2-YL)-1-naphthamide” involves a benzene ring fused to a thiazole ring . The benzothiazol and imidazol rings are β planar with the dihedral angle being 6.37(8) ̊ between them .


Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity . They have been studied extensively for their larvicidal and adulticidal activities against Aedes aeaegypti .

Scientific Research Applications

Anti-Tubercular Compounds

Benzothiazole based compounds, including N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide, have been synthesized and studied for their anti-tubercular properties . These compounds have shown inhibitory activity against M. tuberculosis, with some derivatives demonstrating better inhibition potency than standard reference drugs .

Antibacterial Agents

N-(1,3-benzothiazol-2-yl)arylamide derivatives have been synthesized and evaluated for their antibacterial properties . Some of these compounds have shown promising activity against Staphylococcus aureus, with MIC values in the range of 19.7–24.2 μM .

Ligands for Metal Extraction

Benzothiazole derivatives have been reported as potential ligands for metal extraction . These compounds can bind to metal ions, facilitating their removal from various matrices .

Optical Materials

Compounds containing the benzothiazole moiety have been studied for their potential use as optical materials . These compounds can exhibit unique optical properties, making them suitable for various applications in optoelectronics .

Fibroblast Growth Factor Antagonists

Benzothiazole derivatives have been studied for their potential use as fibroblast growth factor antagonists . These compounds can inhibit the activity of fibroblast growth factors, which play crucial roles in cell proliferation and differentiation .

Autotaxin Inhibitors

Benzothiazole derivatives have been investigated for their potential use as autotaxin inhibitors . Autotaxin is an enzyme that plays a key role in the synthesis of lysophosphatidic acid, a bioactive lipid involved in various physiological and pathological processes .

Inhibitors of Wnt Antagonist DKK

Benzothiazole derivatives have been studied for their potential use as inhibitors of the Wnt antagonist DKK . The Wnt signaling pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is associated with various diseases .

Inhibitors of Cytosolic Phospholipase A2α

Benzothiazole derivatives have been investigated for their potential use as inhibitors of cytosolic phospholipase A2α . This enzyme plays a key role in the production of eicosanoids, bioactive lipids that are involved in various physiological and pathological processes .

Future Directions

Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, the future development trend and prospect of the synthesis of benzothiazoles are anticipated .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2OS/c21-17(14-9-5-7-12-6-1-2-8-13(12)14)20-18-19-15-10-3-4-11-16(15)22-18/h1-11H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQDINPOEPAMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

CAS RN

361183-58-6
Record name N-(1,3-BENZOTHIAZOL-2-YL)-1-NAPHTHAMIDE
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